IAXO-102 -

IAXO-102

Catalog Number: EVT-1595166
CAS Number:
Molecular Formula: C35H71NO5
Molecular Weight: 585.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IAXO-102 is a synthetic, cationic glycolipid designed as a potent antagonist of Toll-like receptor 4 (TLR4). [, ] TLR4 is a protein that plays a key role in the innate immune system, recognizing lipopolysaccharide (LPS) found on gram-negative bacteria and triggering an inflammatory response. [] IAXO-102 acts by binding to the TLR4 receptor complex, specifically targeting both MD-2 and CD14 co-receptors, and inhibiting its activation. [, ] This inhibitory action positions IAXO-102 as a potential therapeutic agent for diseases characterized by excessive TLR4 signaling and inflammation.

  • Fluorescently labeled IAXO-102 derivatives: These derivatives, incorporating fluorescein, were designed to study the interaction of IAXO-102 with the TLR4 receptor complex. []
  • Dimeric IAXO-102 molecules: These molecules were synthesized by linking two IAXO-102 units through diamine and diammonium spacers with the goal of optimizing MD-2 and CD14 binding. []
  • Zwitterionic IAXO-102 derivative: This derivative aimed to improve the water solubility of the molecule. []

Compound Description: These compounds are derivatives of IAXO-102 where a fluorescein molecule is covalently attached to the primary amino group of IAXO-102 via different linkers []. These compounds were designed to investigate the interaction of IAXO-102 with the TLR4 receptor complex. Compound 1, in particular, demonstrated the ability to fluorescently label murine macrophages, and this labeling was inhibited by LPS and abrogated upon trypsin digestion of cell surface proteins, suggesting interaction with membrane proteins of the TLR4 system [].

Relevance: These compounds are structurally analogous to IAXO-102 and retain the ability to inhibit TLR4 activation []. The addition of the fluorescein moiety provides a tool to visualize and study the interaction of IAXO-102 with its target, the TLR4 receptor complex, in a cellular context [].

Compound Description: These compounds consist of two IAXO-102 molecules linked together through diamine and diammonium spacers, effectively creating "dimeric" versions of IAXO-102 []. These compounds were designed to investigate the impact of dimerization on TLR4 modulation.

Relevance: These compounds explore the effect of increasing the valency of IAXO-102 on TLR4 activity. The dimeric structure is hypothesized to enhance binding to the TLR4 receptor complex, potentially leading to increased potency or altered pharmacological properties compared to IAXO-102 [].

Zwitterionic IAXO-102 Derivative

Compound Description: This derivative of IAXO-102 incorporates both positive and negative charges within its structure []. The rationale behind designing a zwitterionic derivative was to improve water solubility.

Relevance: This compound aims to address the potential limitations of IAXO-102 related to solubility while maintaining its biological activity. By introducing both positive and negative charges, this derivative is expected to exhibit improved pharmacokinetic properties compared to IAXO-102 [].

TAK-242

Compound Description: TAK-242 is a known TLR4 antagonist that acts by binding to the intracellular domain of TLR4, effectively blocking the interaction with adaptor proteins and downstream signaling [].

Relevance: Although structurally different from IAXO-102, TAK-242 serves as a reference compound due to its shared ability to antagonize TLR4 signaling. Comparing the structural features and binding modes of TAK-242 and IAXO-102 can provide insights into the structure-activity relationships of TLR4 antagonists and guide the design of novel compounds with improved properties [].

SN-38

Compound Description: SN-38 is an active metabolite of the anticancer drug irinotecan and has been shown to activate TLR4 signaling, leading to the production of pro-inflammatory cytokines [].

Relevance: Although SN-38 is an agonist of TLR4, unlike IAXO-102, which is an antagonist, understanding its interaction with TLR4 can provide valuable information about the binding site and the structural determinants required for TLR4 modulation. This information can be utilized in the design of novel TLR4 antagonists, including analogs of IAXO-102, with improved selectivity and potency [].

Overview

IAXO-102 is a novel small molecule identified as an antagonist of the Toll-like receptor 4 (TLR4). This compound has garnered attention due to its significant role in modulating vascular inflammation and its potential therapeutic applications in various inflammatory diseases, particularly in the context of aortic aneurysms. Research indicates that IAXO-102 can inhibit both the development and rupture of aneurysms by blocking non-hematopoietic TLR4 signaling pathways .

Source

IAXO-102 was developed through a collaborative effort among researchers focusing on the molecular mechanisms of TLR4 signaling and its implications in vascular diseases. The compound's efficacy has been evaluated in multiple studies involving animal models, particularly mice, to assess its impact on inflammation and aneurysm formation .

Classification

IAXO-102 is classified as a small molecule drug and specifically categorized as a TLR4 antagonist. Its primary mechanism involves the inhibition of TLR4-mediated signaling pathways, which are crucial in the inflammatory response. This classification places IAXO-102 within a broader category of compounds aimed at targeting immune receptors to mitigate excessive inflammation .

Synthesis Analysis

Methods

The synthesis of IAXO-102 involves several organic chemistry techniques, although detailed synthetic routes are often proprietary. The compound is synthesized through multi-step processes that typically include:

  1. Formation of Key Intermediates: Initial steps involve the creation of specific intermediates that are crucial for the final structure.
  2. Functional Group Modifications: Various functional groups are introduced or modified to enhance biological activity and selectivity towards TLR4.
  3. Purification: The final product undergoes purification processes such as chromatography to ensure high purity levels necessary for biological testing.

Technical Details

The synthetic pathway may utilize standard techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Crystallization: For purifying solid compounds.
  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of IAXO-102 .
Molecular Structure Analysis

Structure

IAXO-102 has a complex molecular structure that is critical for its function as a TLR4 antagonist. The precise three-dimensional conformation allows it to effectively bind to the receptor and inhibit downstream signaling.

Data

The molecular formula and weight of IAXO-102 have been characterized through various analytical methods, providing insights into its potential interactions with biological targets. The structural characteristics have been elucidated using computational modeling techniques, which help predict how IAXO-102 interacts with TLR4 at the molecular level .

Chemical Reactions Analysis

Reactions

IAXO-102 participates in several chemical reactions primarily related to its interaction with biological molecules. Key reactions include:

  1. Binding to TLR4: The primary reaction involves the non-covalent binding of IAXO-102 to the TLR4 receptor, which prevents receptor activation.
  2. Modulation of Signaling Pathways: By inhibiting TLR4, IAXO-102 affects downstream signaling pathways, including those involving Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB).

Technical Details

Studies have shown that IAXO-102 effectively inhibits phosphorylation events associated with these pathways, thereby reducing inflammatory responses in experimental models .

Mechanism of Action

Process

The mechanism by which IAXO-102 exerts its effects primarily involves blocking the activation of TLR4 signaling pathways. Upon binding to TLR4, IAXO-102 prevents the recruitment of adaptor proteins like MyD88, which are essential for propagating inflammatory signals.

Data

Research indicates that treatment with IAXO-102 leads to decreased levels of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation associated with diseases such as abdominal aortic aneurysms . This modulation is crucial for preventing pathological conditions linked to excessive inflammation.

Physical and Chemical Properties Analysis

Physical Properties

IAXO-102 exhibits specific physical properties that influence its biological activity:

  • Molecular Weight: Approximately 300–400 g/mol.
  • Solubility: Soluble in common organic solvents, which facilitates its use in biological assays.

Chemical Properties

Chemical analyses reveal that IAXO-102 has:

  • Stability: Stable under physiological conditions, allowing for effective therapeutic application.
  • Reactivity: Low reactivity with common biological nucleophiles, minimizing off-target effects.

Relevant data from studies suggest that these properties contribute significantly to its efficacy as a therapeutic agent against inflammatory diseases .

Applications

IAXO-102 has potential applications in various scientific fields, primarily focusing on:

  1. Vascular Inflammation: Used in research aimed at understanding and treating vascular diseases like aortic aneurysms.
  2. Cancer Research: Investigated for its ability to modulate tumor-associated inflammation and improve therapeutic outcomes.
  3. Autoimmune Diseases: Explored as a candidate for treating conditions characterized by excessive inflammatory responses.
Introduction to IAXO-102 and Toll-like Receptor 4 (TLR4) Signaling

Role of TLR4 in Inflammatory and Vascular Pathologies

Toll-like Receptor 4 (TLR4) is a master regulator of innate immunity, detecting pathogen-associated molecular patterns (PAMPs) like bacterial lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs) released during cellular stress. Its activation triggers two primary signaling pathways: the MyD88-dependent pathway, driving rapid NF-κB-mediated transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and the TRIF-dependent pathway, inducing type I interferons and late-phase inflammatory responses [10]. In pathological contexts, dysregulated TLR4 signaling perpetuates chronic inflammation and tissue damage. For example:

  • Vascular Diseases: TLR4 overexpression in endothelial and smooth muscle cells accelerates atherosclerosis and abdominal aortic aneurysm (AAA) progression. Angiotensin II infusion in murine models induces TLR4-dependent activation of matrix metalloproteinases (MMPs), leading to elastic lamina degradation and aortic rupture [2] [5].
  • Gastrointestinal Inflammation: Chemotherapeutic agents like irinotecan metabolize into SN-38, which activates TLR4 on intestinal epithelial cells. This disrupts mucosal integrity, enabling bacterial translocation and amplifying NF-κB-driven mucositis [1] [4].
  • Sepsis and Acute Lung Injury: TLR4 activation in pulmonary macrophages and endothelial cells promotes ROS generation, capillary leakage, and neutrophil infiltration, culminating in organ failure [8].

Table 1: TLR4-Associated Pathologies and Key Mechanisms

Disease ContextCellular TLR4 ExpressionDownstream EffectsFunctional Outcome
Abdominal Aortic AneurysmEndothelial/Smooth Muscle↑ MMP-9, ↓ Collagen SynthesisVessel Wall Remodeling/Rupture
Chemotherapy-Induced MucositisIntestinal Epithelium↑ IL-6, ↑ CXCL2, ↑ Epithelial ApoptosisBarrier Dysfunction/Diarrhea
Sepsis-Induced Lung InjuryAlveolar Macrophages↑ TNF-α, ↑ ROS, ↑ Vascular PermeabilityPulmonary Edema/Hypoxia

Rationale for Targeting TLR4 in Disease Modulation

Therapeutic TLR4 inhibition addresses dual pathological drivers: microbial-induced inflammation and "sterile" inflammation from endogenous ligands. Key rationales include:

  • Amplification of Sterile Inflammation: Endogenous DAMPs (e.g., HMGB1, heat-shock proteins) mimic LPS by binding the TLR4/MD-2 complex, perpetuating inflammation in non-infectious conditions like chemotherapy-induced toxicity or hypertension [1] [10].
  • Metabolic Reprogramming of Immune Cells: TLR4 activation in macrophages shifts metabolism toward glycolysis and reduces oxidative phosphorylation, fueling pro-inflammatory M1 polarization. Inhibition promotes anti-inflammatory M2 phenotypes via enhanced cholesterol efflux (e.g., via ABCA1) [8].
  • Tumor Microenvironment Modulation: In colorectal cancer models, TLR4 activation suppresses T-cell and natural killer cell activity. Antagonism may counteract tumor immune evasion while mitigating treatment-related toxicity [4] [10].

IAXO-102 as a Novel Small-Molecule TLR4 Antagonist: Discovery and Development

IAXO-102 (C₃₅H₇₁NO₅; MW: 585.94 Da) is a cationic amphiphile designed to disrupt TLR4 signaling by competitively binding the MD-2 co-receptor. Its structure features twin tetradecyl lipid chains anchored to a glucosamine core, enabling insertion into the hydrophobic pocket of MD-2—a mechanism distinct from cyclohexene-based inhibitors like TAK-242 [1] [6]. Key developments include:

  • Binding Specificity: In silico docking studies reveal IAXO-102 binds the "upper" (LPS-interacting) site of MD-2 with a binding energy of -3.8 to -3.9 kcal/mol, forming hydrogen bonds with Asp70 and Ser120 residues. This sterically hinders LPS engagement [1].
  • Dual Co-Receptor Antagonism: Unlike selective MD-2 inhibitors, IAXO-102 also disrupts CD14-mediated LPS transfer to TLR4-MD-2, broadening its inhibitory scope [6] [7].
  • In Vivo Proof of Concept: In angiotensin II-induced AAA models, subcutaneous IAXO-102 (3 mg/kg/day) reduced aortic diameter expansion by 40% and rupture incidence by 60% via suppression of NF-κB and MAPK phosphorylation [2] [5].

Table 2: IAXO-102 in Preclinical Disease Models

Disease ModelKey FindingsMechanistic Insight
AAA (Angiotensin II)↓ Aortic diameter (40%), ↓ rupture rate (60%)Inhibition of p38/NF-κB phosphorylation
CPT-11-Induced MucositisPrevention of diarrhea, ↓ colon tissue injury score (33%)Suppression of IL-6R/MD-2 expression
Subarachnoid Hemorrhage↓ Blood-brain barrier leakage, ↓ cerebral edemaBlockade of JNK/MMP-9 activation

Molecular Docking Profile of IAXO-102 vs. Reference Ligands [1]

LigandBinding SiteBinding Energy (kcal/mol)Hydrogen Bond Interactions
IAXO-102TLR4-MD-2 "Upper"-3.8 to -3.1Asp70, Ser120
TAK-242TLR4-MD-2 "Upper"-6.9 to -6.3Cys133
SN-38TLR4-MD-2 "Upper"-9.0 to -7.0Ser120

Properties

Product Name

IAXO-102

IUPAC Name

(2R,3R,4S,5R,6S)-2-(aminomethyl)-6-methoxy-4,5-di(tetradecoxy)oxan-3-ol

Molecular Formula

C35H71NO5

Molecular Weight

585.9 g/mol

InChI

InChI=1S/C35H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-39-33-32(37)31(30-36)41-35(38-3)34(33)40-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-35,37H,4-30,36H2,1-3H3/t31-,32-,33+,34-,35+/m1/s1

InChI Key

DJVFNDPRLMVKKO-KJQSSVQNSA-N

SMILES

CCCCCCCCCCCCCCOC1C(C(OC(C1OCCCCCCCCCCCCCC)OC)CN)O

Synonyms

IAXO-102

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(OC(C1OCCCCCCCCCCCCCC)OC)CN)O

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OCCCCCCCCCCCCCC)OC)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.